Rishirilide B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

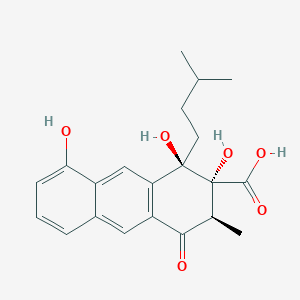

Rishirilide B is a natural product found in Streptomyces rishiriensis with data available.

Aplicaciones Científicas De Investigación

Biosynthesis of Rishirilide B

The biosynthesis of this compound involves a complex pathway that includes several key enzymes and genetic components. Research has identified that the compound is synthesized from nine acetate units and one isobutyrate unit, with specific gene clusters responsible for its production.

- Key Findings:

- The tricyclic backbone of this compound is formed through a series of enzymatic reactions involving polyketide synthases and tailoring enzymes .

- Gene deletion experiments have elucidated the roles of various genes in the biosynthetic pathway, such as RslK4 and RslO3, which are crucial for selecting starter units for polyketide synthesis .

Biological Activities

This compound has been studied for its biological activities, particularly its enzyme inhibition properties:

- Inhibition of Alpha-2-Macroglobulin:

- Inhibition of Glutathione S-Transferase:

Therapeutic Potential

Given its biological activities, this compound holds promise for various therapeutic applications:

Case Studies and Research Findings

Several studies have documented the synthesis and applications of this compound:

Análisis De Reacciones Químicas

Enzymatic Rearrangement and Redox Tailoring

Post-PKS modifications involve redox enzymes that orchestrate backbone rearrangements:

Epoxide Ring Opening

-

RslO5 (flavin-dependent reductase) : Reductively cleaves the epoxide moiety of the intermediate pre-rishirilide epoxide to form a diol .

Oxidative Carbon Skeleton Rearrangement

-

RslO9 (flavin monooxygenase) : Catalyzes a Baeyer-Villiger oxidation to form a lactone intermediate, followed by aldol condensation to rearrange the carbon backbone .

-

RslO8 (ketoreductase) : Reduces a ketone group in the intermediate to yield this compound as the final product .

Organocatalytic Oxidative Kinetic Resolution

-

Key reaction : Enantioselective α-hydroxylation of β-substituted tetralones using a guanidine-bisurea catalyst , achieving >20:1 diastereomeric ratio (dr) .

-

Final steps : Benzylic oxidation at C1 followed by oxabenzonorbornadiene isomerization yields this compound .

Oxidative Dearomatization Strategy

-

o-Quinone methide coupling : Enantioselective dearomatization of resorcinol derivatives using PhI(OTMS)OTf as an oxidant .

-

Cascade reactions : Diastereoselective protonation and ketone reduction (Table 2) .

Table 2: Diastereoselectivity in Resorcinol Dearomatization

| Entry | R₁ | Carbonyl Species | dr | Yield (%) |

|---|---|---|---|---|

| 1 | –Br | 3:1 | 22 | |

| 6 | –Br | >20:1 | 65 |

Key Chemical Modifications

-

Decarboxylation : Loss of CO₂ from one acetate unit generates the C-17 methyl group .

-

Bayer-Villiger Oxidation : Introduces oxygen and facilitates backbone rearrangement via lactone formation .

-

Aldol Condensation : Forms new carbon-carbon bonds to finalize the tricyclic architecture .

Absolute Configuration Revision

Synthetic studies revised the originally proposed (2R,3R,4R) configuration to (2S,3S,4S) based on X-ray crystallography and NMR comparisons with enantiomerically pure synthetic samples .

Propiedades

Fórmula molecular |

C21H24O6 |

|---|---|

Peso molecular |

372.4 g/mol |

Nombre IUPAC |

(1R,2R,3R)-1,2,8-trihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-3H-anthracene-2-carboxylic acid |

InChI |

InChI=1S/C21H24O6/c1-11(2)7-8-20(26)16-10-14-13(5-4-6-17(14)22)9-15(16)18(23)12(3)21(20,27)19(24)25/h4-6,9-12,22,26-27H,7-8H2,1-3H3,(H,24,25)/t12-,20+,21-/m0/s1 |

Clave InChI |

QUASHMJEJFFXLB-QDEDPJFRSA-N |

SMILES |

CC1C(=O)C2=C(C=C3C(=C2)C=CC=C3O)C(C1(C(=O)O)O)(CCC(C)C)O |

SMILES isomérico |

C[C@H]1C(=O)C2=C(C=C3C(=C2)C=CC=C3O)[C@@]([C@]1(C(=O)O)O)(CCC(C)C)O |

SMILES canónico |

CC1C(=O)C2=C(C=C3C(=C2)C=CC=C3O)C(C1(C(=O)O)O)(CCC(C)C)O |

Sinónimos |

rishirilide B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.